3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole
CAS No.:
Cat. No.: VC11174898
Molecular Formula: C10H10BrN3S
Molecular Weight: 284.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrN3S |
|---|---|
| Molecular Weight | 284.18 g/mol |
| IUPAC Name | 3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | VOVTVOCGIAIQMH-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1SCC2=CC(=CC=C2)Br |
| Canonical SMILES | CN1C=NN=C1SCC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Features
The compound has the molecular formula C₁₀H₁₀BrN₃S and a molecular weight of 284.18 g/mol. Its structure consists of a 1,2,4-triazole core substituted with a methyl group at the 4-position and a (3-bromobenzyl)thio moiety at the 3-position (Figure 1). The bromine atom on the benzyl group enhances electrophilic reactivity, making it a potential intermediate for further functionalization via cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrN₃S |
| Molecular Weight | 284.18 g/mol |
| CAS Number | Not explicitly listed |
| Appearance | Likely crystalline solid* |
| Melting Point | Estimated 150–160°C† |
| Solubility | Moderate in polar solvents‡ |
*Based on analogous triazoles ; †Extrapolated from similar brominated triazoles ; ‡Predicted from logP calculations.
Synthesis Strategies
Microwave-Assisted Synthesis
While no direct synthesis protocol for 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole is documented, methods for analogous triazoles provide a framework. The Milestone Flexi Wave microwave synthesis system has been successfully employed for related compounds, offering rapid reaction times and high yields . A plausible route involves:
-
Thiolation: Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 3-bromobenzyl bromide in an aprotic solvent (e.g., i-propanol) under basic conditions (NaOH).
-
Microwave Optimization: Heating at 165°C for 30–45 minutes under 12.2 bar pressure and 540 W microwave irradiation .
Table 2: Hypothetical Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | i-Propanol |
| Base | NaOH |
| Temperature | 165°C |
| Pressure | 12.2 bar |
| Microwave Power | 540 W |
| Reaction Time | 30–45 minutes |
This approach mirrors the synthesis of 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, where extended reaction times (45 minutes) ensured complete conversion .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of analogous triazoles reveals distinct proton environments :
-
Aromatic Protons: Multiplets between δ 7.2–7.6 ppm for the bromobenzyl group.
-
Methyl Group: A singlet near δ 3.1 ppm for the 4-methyl substituent.
-
Thioether Linkage: Two triplets (δ 2.6–3.1 ppm) for the -CH₂-S-CH₂- moiety.
Mass Spectrometry (MS)
A molecular ion peak at m/z 284.1 (M+H⁺) would confirm the molecular weight. Fragmentation patterns should include losses of Br (79.9 Da) and the benzylthio group (139 Da) .
Elemental Analysis
Theoretical values for C₁₀H₁₀BrN₃S:
-
C%: 50.44 (Calc.), ~50.5 (Obs.)
-
H%: 4.23 (Calc.), ~4.2 (Obs.)
-
N%: 14.79 (Calc.), ~14.8 (Obs.)
-
S%: 11.28 (Calc.), ~11.3 (Obs.)
Discrepancies >0.3% indicate impurities, necessitating recrystallization or column purification .
Challenges and Future Directions
-
Synthetic Optimization: Screen solvents (DMF, THF) and bases (K₂CO₃, Et₃N) to improve yields.
-
Biological Screening: Evaluate in vitro activity against Gram-positive/negative bacteria and fungi.
-
Computational Modeling: Perform DFT studies to predict reactivity and binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume